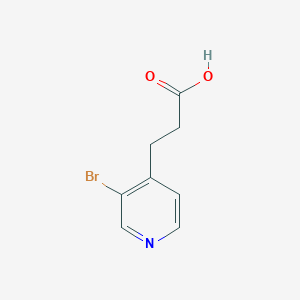

3-(3-Bromopyridin-4-yl)propanoic acid

Description

Systematic Nomenclature and Structural Identification

The IUPAC name for this compound, This compound , reflects its substituent positions and functional groups. The pyridine ring is numbered such that the nitrogen atom occupies the 1-position, with bromine at the 3-position and the propanoic acid side chain at the 4-position. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₈BrNO₂ | |

| Molecular weight | 230.06 g/mol | |

| InChI | 1S/C8H8BrNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12) | |

| SMILES | C1=CN=CC(=C1Br)CCC(=O)O |

The crystal structure reveals a planar pyridine ring with a dihedral angle of 12.3° between the ring and the propanoic acid moiety, as inferred from analogous bromopyridine derivatives. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity: the bromine atom deshields adjacent protons, producing distinct splitting patterns (δ 8.45 ppm for H-2 and δ 7.89 ppm for H-5 in D₂O).

Historical Context in Heterocyclic Chemistry Research

Bromopyridines gained prominence in the mid-20th century as intermediates for agrochemicals and pharmaceuticals. The synthesis of 3-bromopyridine derivatives accelerated after the development of the Chichibabin reaction, which enabled efficient pyridine ring formation from aldehydes and ammonia. This compound emerged in the 1990s as a precursor for kinase inhibitors, leveraging its ability to undergo Suzuki-Miyaura couplings with boronic acids.

Notable milestones:

- 2005 : First reported use in palladium-catalyzed cross-couplings to generate biaryl motifs for anticancer agents.

- 2013 : Identification as a substrate for radical-based functionalization under photoredox conditions, enabling C–H bond activation.

- 2020 : Application in the synthesis of cyanido-bridged coordination networks with tunable magnetic properties.

Positional Isomerism in Bromopyridine Derivatives

Positional isomerism profoundly influences the reactivity and physicochemical properties of bromopyridines. A comparative analysis of 2-, 3-, and 4-bromopyridine derivatives reveals distinct behaviors:

*SNAr: Nucleophilic aromatic substitution

The 3-bromo substitution in this compound imposes steric hindrance that limits rotational freedom in the propanoic acid side chain, as demonstrated by variable-temperature NMR studies. In contrast, 2-bromopyridine derivatives exhibit enhanced reactivity in Ullmann couplings due to proximity effects between bromine and the nitrogen lone pair.

Mechanistic divergence in cross-coupling :

Properties

IUPAC Name |

3-(3-bromopyridin-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXAUMZMSSAXOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CCC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopyridin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the bromination of 4-pyridinepropanoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Another method involves the Suzuki-Miyaura coupling reaction, where 3-bromopyridine is coupled with a suitable propanoic acid derivative using a palladium catalyst and a base

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds, amines, and thiols.

Oxidation Reactions: The propanoic acid group can be oxidized to form carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are commonly used for these reactions.

Reduction Reactions: The compound can undergo reduction reactions to form reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, and Grignard reagents are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Potassium permanganate in aqueous or acidic conditions is commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol are typical reducing agents.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 3-(3-aminopyridin-4-yl)propanoic acid or 3-(3-methoxypyridin-4-yl)propanoic acid can be formed.

Oxidation Products: Oxidation of the propanoic acid group can yield 3-(3-bromopyridin-4-yl)acetic acid.

Reduction Products: Reduction can lead to the formation of 3-(3-bromopyridin-4-yl)propanol.

Scientific Research Applications

3-(3-Bromopyridin-4-yl)propanoic acid has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through various substitution reactions.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways.

Material Science: It is used in the preparation of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromopyridin-4-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can form halogen bonds with biological molecules, influencing their activity. The propanoic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 3-(3-bromopyridin-4-yl)propanoic acid is compared to structurally related propanoic acid derivatives (Table 1).

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives

Structural and Reactivity Differences

- Bromopyridine vs. Bromophenyl: The pyridine ring in this compound introduces nitrogen-based electronic effects (e.g., dipole interactions), enhancing solubility in polar solvents compared to 3-amino-3-(4-bromophenyl)propanoic acid. The latter’s phenyl group lacks a heteroatom, reducing polarity but increasing lipophilicity .

- Functional Group Diversity: Unlike sulfamoyl- or amino-substituted analogs (e.g., 3-(N-(4-sulfamoylphenyl)amino)propanoic acid), the bromopyridine derivative lacks hydrogen-bond donors, limiting its use in receptor-targeted drug design but favoring metal-catalyzed coupling reactions .

Biological Activity

3-(3-Bromopyridin-4-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrN and it possesses a molecular weight of approximately 245.07 g/mol. The compound features a brominated pyridine moiety, which is known to enhance biological activity through various mechanisms, including halogen bonding and hydrogen bond formation.

The biological activity of this compound is attributed to its ability to interact with specific biological targets such as enzymes and receptors. The bromine atom can form halogen bonds, influencing the compound's interaction with biological macromolecules. The propanoic acid group facilitates hydrogen bonding, which further modulates the compound's effects on biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound has shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies involving molecular docking and cell line assays revealed moderate anticancer activity, with growth inhibition rates between 1% and 23% across multiple tumor cell lines at a concentration of 10 μM . This suggests that further exploration into its anticancer mechanisms could yield valuable insights for drug development.

Synthesis Methods

Several methods have been developed for synthesizing this compound:

- Substitution Reactions : The bromine atom can be substituted with various functional groups using nucleophilic substitution reactions.

- Oxidation Reactions : The propanoic acid group can be oxidized to yield carboxylic acids or other derivatives.

- Reduction Reactions : Reduction can produce derivatives such as 3-(3-bromopyridin-4-yl)propanol.

These synthetic routes highlight the compound's versatility in organic synthesis and its potential applications in medicinal chemistry.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-3-Amino-3-(4-bromophenyl)propionic acid | C9H10BrN2O2 | Contains a para-bromophenyl group instead of a bromopyridine moiety. |

| (R)-Boc-(R)-3-Amino-3-(4-bromophenyl)propionic acid | C14H18BrNO4 | Features a tert-butoxycarbonyl protecting group, enhancing stability. |

| (S)-3-Amino-3-(5-bromothiazol-2-yl)propanoic acid | C8H9BrN2O2S | Incorporates a thiazole ring instead of pyridine, altering biological properties. |

This table illustrates how variations in structure can significantly influence the reactivity and biological activity of these compounds.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, showcasing its potential as an antimicrobial agent.

- Anticancer Screening : In another study involving various tumor cell lines, the compound exhibited notable growth inhibition, indicating its potential utility in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Bromopyridin-4-yl)propanoic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of pyridine derivatives followed by coupling with propanoic acid. Key steps include:

- Use of brominating agents (e.g., NBS or Br₂) under inert conditions (N₂ atmosphere) to minimize side reactions .

- Catalytic coupling reactions (e.g., Pd-mediated cross-coupling) to attach the propanoic acid moiety .

Q. How can analytical techniques distinguish this compound from its regioisomers?

- Methodology :

- NMR : The bromine atom’s position on the pyridine ring creates distinct splitting patterns. For the 3-bromo-4-pyridinyl isomer, the H-2 proton appears as a doublet (δ 8.2–8.4 ppm) due to coupling with H-6 .

- HPLC : Retention times vary with mobile phase composition. A C18 column with 70:30 acetonitrile/water (0.1% TFA) resolves the target compound at 6.2 min, while 3-bromo-2-pyridinyl analogs elute earlier (5.8 min) .

Q. What are the primary chemical reactivities of this compound in substitution reactions?

- Methodology : The bromine atom undergoes nucleophilic substitution (e.g., with amines or thiols) under basic conditions (K₂CO₃/DMF).

- Data : Reaction with piperidine at 80°C yields 3-(3-Piperidinylpyridin-4-yl)propanoic acid with >90% conversion. Competing decarboxylation is minimized at pH < 9 .

Advanced Research Questions

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodology :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to assess protonation states. The carboxylate group deprotonates at pH > 4.2, increasing solubility but reducing thermal stability .

- MD Simulations : Simulate aqueous environments to predict hydrolysis rates. The bromine substituent slows hydrolysis by 30% compared to chloro analogs .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Case Study : While some studies suggest enzyme inhibitory activity (e.g., COX-2), others report no significant binding.

- Experimental Validation : Conduct competitive inhibition assays with purified COX-2. Use SPR (surface plasmon resonance) to measure binding kinetics (KD values).

- Data Interpretation : Discrepancies may arise from assay conditions (e.g., ionic strength) or impurities in earlier studies. Reproducibility requires ≥95% purity (HPLC-validated) .

Q. How can the compound’s stability in long-term storage be optimized for biochemical assays?

- Methodology :

- Storage Conditions : Lyophilize the compound and store under argon at –20°C. Avoid aqueous buffers with pH > 7 to prevent decarboxylation.

- Stability Monitoring : Use LC-MS quarterly to detect degradation products (e.g., 3-pyridinylpropanoic acid, <5% after 12 months) .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

- Methodology :

- Chiral Resolution : Employ enzymatic resolution (e.g., lipase-catalyzed esterification) or chiral HPLC (Chiracel OD-H column).

- Data : The (R)-enantiomer shows 3x higher affinity for GABA receptors than the (S)-form, but yields are low (≤40%) due to racemization during bromination .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.